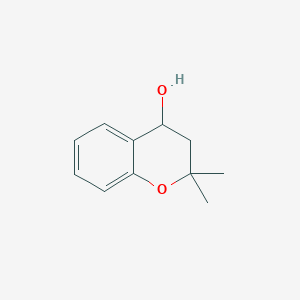

2,2-Dimethylchroman-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJJXYXOKBNPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dimethylchroman 4 Ol and Its Analogues

Strategies for the Synthesis of 2,2-Dimethylchroman-4-one (B181875) Precursors

The synthesis of the 2,2-dimethylchroman-4-one scaffold can be accomplished through several distinct chemical routes, each offering unique advantages in terms of substrate scope, efficiency, and reaction conditions.

Base-catalyzed condensation reactions represent a fundamental approach to forming the chroman-4-one ring system. These reactions typically involve the formation of a new bond between two molecules facilitated by a base. pearson.com A key example is the intramolecular oxa-Michael addition, which constitutes the cyclization step in a tandem reaction sequence. conicet.gov.ar In one-pot photochemical syntheses, a photo-Fries rearrangement is followed by a base-catalyzed cyclization of the 2'-hydroxyphenone intermediate to yield the chroman-4-one derivative. conicet.gov.ar The use of a biphasic system with 10% aqueous potassium hydroxide (B78521) (KOH) has been shown to be an optimized condition for this transformation, leading to quantitative yields of 2,2-dimethylchroman-4-one. conicet.gov.ar

Cyclocondensation reactions provide a direct route to the chroman-4-one core by combining phenols with suitable three- or four-carbon synthons. A notable method involves the reaction of phenols with 3,3-dimethylacrylic acid. researchgate.netresearchgate.net The choice of catalyst and reaction conditions is critical for the success of these condensations.

Lewis Acid Catalysis : Boron fluoride-etherate has been used to condense β-hydroxyisovaleric acid with phenols. researchgate.net A combination of zinc chloride and phosphorus oxychloride can also facilitate the reaction between phenols and 3-methylbut-2-enoic acid, with the substitution pattern on the phenol (B47542) influencing the outcome. researchgate.net

Bismuth Catalysis : An efficient tandem reaction using bismuth(III) triflate (Bi(OTf)₃) as a catalyst has been developed. researchgate.netresearchgate.net This process involves the reaction of electron-rich phenols with 3,3-dimethylacrylic acid and proceeds through three sequential steps: esterification, a Fries rearrangement, and finally, an oxa-Michael ring closure to give the chroman-4-one product in yields ranging from 25-90%. researchgate.netresearchgate.net

Cobalt Catalysis : A unique cobalt(I)-diphosphine catalytic system can effect the coupling of salicylaldehyde (B1680747) and an internal alkyne to produce a 4-chromanone (B43037) through a reductive annulation process. ntu.edu.sg

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| Phenol, β-hydroxyisovaleric acid | Boron fluoride-etherate | 2,2-Dimethylchroman-4-one | - | researchgate.net |

| Electron-rich phenols, 3,3-dimethylacrylic acid | 20 mol% Bismuth(III) triflate | 4-Chromanones | 25-90% | researchgate.netresearchgate.net |

| Salicylaldehyde, Internal alkyne | CoBr₂-dppe, Zn, ZnI₂ | 4-Chromanone derivative | Moderate to good | ntu.edu.sg |

| 5-Alkyl-substituted resorcinols, 3,3-dimethylacrylic acid | - | 2,2-Dimethyl-hydroxychroman-4-ones | - | researchgate.net |

The Fries rearrangement, and its photochemical variant, the photo-Fries rearrangement, are powerful tools for synthesizing chroman-4-ones from aryl esters. This strategy involves the rearrangement of an acyl group from a phenolic ester to the aryl ring, followed by cyclization.

A tandem reaction sequence catalyzed by bismuth(III) triflate effectively utilizes a Fries rearrangement as a key step between initial esterification and the final oxa-Michael ring closure. researchgate.netresearchgate.netresearchgate.net More directly, a one-pot photochemical method employs the photo-Fries rearrangement of (hetero)aryl 3-methyl-2-butenoate esters. conicet.gov.arresearchgate.net This mild reaction, conducted in a biphasic system of cyclohexane (B81311) and 10% aqueous KOH at room temperature, leads to the formation of chroman-4-one derivatives in good to high yields within short reaction times (30–120 minutes). conicet.gov.arresearchgate.net The process is initiated by the photochemical rearrangement, which generates a 2'-hydroxyphenone intermediate that subsequently cyclizes via an intramolecular oxa-Michael addition catalyzed by the base. conicet.gov.ar

| Starting Material | Reaction Type | Conditions | Product | Yield | Reference |

| Aryl 3-methyl-2-butenoate esters | Photo-Fries Rearrangement | Cyclohexane-10% KOH, room temp., UV light (30-120 min) | Chroman-4-one derivatives | Good to high | conicet.gov.arresearchgate.net |

| Phenyl 3,3-dimethylacrylate | Tandem Esterification-Fries-oxa-Michael | Bismuth(III) triflate, toluene, boiling | 2,2-Dimethylchroman-4-one | 90% | researchgate.net |

| 4-Chromanones | Baeyer-Villiger oxidation, Fries rearrangement | m-CPBA, then rearrangement catalyst | 8-Hydroxy-4-oxochroman derivatives | - | tandfonline.com |

Palladium catalysis offers modern and efficient routes to heterocyclic compounds, including the chroman-4-one framework. A notable example is the Pd(0)-catalyzed cascade intramolecular C-H activation of specific trisubstituted aryl bromides, which can produce chroman-4-one derivatives. mdpi.com While many palladium-catalyzed reactions in this area focus on the synthesis of related chromones or flavones, these methodologies highlight the versatility of palladium in constructing the core benzopyran ring. researchgate.netacs.orgorganic-chemistry.org For instance, the intramolecular acylation of alkenyl bromides with aldehydes is an effective method for synthesizing 4H-chromen-4-ones. researchgate.netacs.org Similarly, palladium-catalyzed methods have been developed for the synthesis of chromans via alkene aryloxyarylation. bohrium.com

Organocatalysis provides a metal-free alternative for key synthetic transformations. In the context of chroman synthesis, organocatalytic prenylation of phenols has emerged as a significant strategy. Tropylium tetrafluoroborate, acting as an organic Lewis acid catalyst, facilitates the metal-free prenylation of phenols, leading to the formation of 2,2-dimethylchromans. vapourtec.comresearchgate.net This method is adaptable to continuous flow chemistry, allowing for scalable synthesis with high efficiency and simple purification. vapourtec.com Other catalytic systems, such as Amberlyst 15, a macroreticular sulfonic acid cation exchange resin, have been used to catalyze the condensation of phenols with isoprene, yielding 2,2-dimethylchromans with good positional selectivity. mdpi.com While these methods directly produce chromans rather than the chroman-4-one precursor, they are crucial for creating the 2,2-dimethyl-substituted dihydropyran ring fused to a phenol, a core structural feature that can potentially be oxidized to the desired chromanone.

Reduction Methodologies for 2,2-Dimethylchroman-4-one to 2,2-Dimethylchroman-4-ol

The final step in the synthesis of this compound is the reduction of the ketone group at the C-4 position of the 2,2-dimethylchroman-4-one precursor. This transformation is typically achieved with high efficiency using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is the most commonly employed reagent for this purpose. masterorganicchemistry.com It is a selective reducing agent that readily converts aldehydes and ketones to their corresponding primary and secondary alcohols, respectively, while leaving other functional groups like esters and amides intact under standard conditions. masterorganicchemistry.comecochem.com.co The reduction of 2,2-dimethylchroman-4-one with NaBH₄, often in a solvent like methanol (B129727), yields this compound. researchgate.netarkat-usa.orgheteroletters.org Studies on related 2-(polyfluoroalkyl)chromones have shown that NaBH₄ reduction proceeds smoothly to afford cis-2-(polyfluoroalkyl)chroman-4-ols in high yields, indicating that the intermediate chromanone is reduced rapidly. arkat-usa.orgresearchgate.net

Other reducing agents and methods have also been successfully applied:

Lithium tri-tert-butoxyaluminum hydride (LTBAH) has been used for the diastereoselective reduction of a substituted 2,3-dimethylchroman-4-one to the corresponding trans,trans-2,3-dimethylchroman-4-ol. mdma.ch

Catalytic Hydrogenation over a ruthenium catalyst can reduce 4-chromanones, though conditions must be controlled to favor the formation of the desired alcohol and minimize over-reduction or hydrogenolysis. acs.org

Asymmetric Transfer Hydrogenation (ATH) using chiral Ru(II) complexes is a powerful method for the enantioselective reduction of related chromanone derivatives, particularly 3-arylidenechromanones, to chiral alcohols. schenautomacao.com.brresearchgate.net

| Precursor | Reducing Agent/Catalyst | Solvent | Product | Yield | Reference |

| 2,2-Dimethylchroman-4-one | NaBH₄ | - | This compound | 90% | heteroletters.org |

| 2-(Polyfluoroalkyl)chromones | NaBH₄ | Methanol | cis-2-(Polyfluoroalkyl)chroman-4-ols | 65-83% | arkat-usa.org |

| trans-2,3-Dimethylchroman-4-one | Lithium tri-tert-butoxyaluminum hydride (LTBAH) | - | trans,trans-2,3-Dimethylchroman-4-ol | Good selectivity | mdma.ch |

| 6-Carbomethoxy-4-chromanone | NaBH₄ | - | 6-Carbomethoxy-4-chromanol | - | acs.org |

| 7-Methoxy-2,2-dimethyl-4-chromanone | Sodium borohydride | - | Mixture of alcohol products | - | researchgate.net |

Hydride-Based Reduction Strategies

A primary and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 2,2-dimethylchroman-4-one. This transformation is commonly achieved using hydride-based reducing agents.

Sodium borohydride (NaBH₄) is a widely used reagent for this purpose. For instance, the reduction of 2,2-dimethylchroman-4-one with NaBH₄ in methanol readily affords this compound. heteroletters.org This method is valued for its simplicity and high yield, often reaching up to 90%. heteroletters.org The general reaction involves the nucleophilic attack of a hydride ion from the reducing agent on the carbonyl carbon of the chromanone. libretexts.org Subsequent protonation of the resulting alkoxide yields the desired alcohol. libretexts.org

Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of converting chromanones to chromanols. libretexts.orgnih.gov Due to the higher polarity of the Al-H bond compared to the B-H bond, LiAlH₄ is a stronger reducing agent than NaBH₄. libretexts.org While both are effective for reducing ketones, LiAlH₄ is often used when a more potent reagent is required. libretexts.org

Diisobutylaluminium hydride (DIBAL-H) has also been employed in the reduction of related chromone (B188151) systems to yield chroman-4-ones, which can then be further reduced to the corresponding chroman-4-ols. arkat-usa.org

The choice of reducing agent can influence the stereochemical outcome of the reaction when a chiral center is formed at the C4 position. The table below summarizes some common hydride-based reduction strategies.

| Starting Material | Reducing Agent | Solvent | Product | Yield | Reference |

| 2,2-Dimethylchroman-4-one | NaBH₄ | Methanol | This compound | 90% | heteroletters.org |

| 8-Bromo-6-chloro-2-pentylchroman-4-one | NaBH₄ | Methanol/THF | 8-Bromo-6-chloro-2-pentylchroman-4-ol | 98% | acs.org |

| 2-(Trifluoromethyl)chromone | Diisobutylaluminium hydride | THF-Toluene | 2-(Trifluoromethyl)chroman-4-one | 56% | arkat-usa.org |

Stereoselective Reduction Approaches for Chroman-4-ols

Achieving stereoselectivity in the synthesis of chroman-4-ols is crucial, as the biological activity of these compounds can be highly dependent on their stereochemistry. Several strategies have been developed to control the formation of specific stereoisomers.

The reduction of 2-(polyfluoroalkyl)chromones with sodium borohydride has been shown to produce cis-2-(polyfluoroalkyl)chroman-4-ols with high selectivity. arkat-usa.orgumich.edu This stereochemical outcome is a key feature of this synthetic route. Similarly, the reduction of 7-methoxy-2,2-dimethylchroman-4-one (B1330805) after acetoxylation can lead to a mixture of cis and trans diols, with the ratio being influenced by the choice of reducing conditions. rsc.orglookchem.com

Enzymatic resolutions offer another powerful tool for obtaining enantiomerically pure chroman-4-ols. Lipase-catalyzed kinetic resolutions of racemic 2-arylchroman-4-ols have been successfully employed. mdpi.com For example, using Pseudomonas fluorescens lipase (B570770) (AK lipase) with vinyl acetate (B1210297) as both the acyl donor and solvent allows for highly asymmetric transformations, leading to the separation of enantiomers. mdpi.com

Domino reactions catalyzed by modularly designed organocatalysts have also emerged as a sophisticated method for the stereoselective synthesis of chromane (B1220400) derivatives. nih.gov These reactions can produce functionalized chromanes with high diastereoselectivity and enantioselectivity. nih.gov

The table below highlights some stereoselective synthetic approaches.

| Starting Material | Reagent/Catalyst | Key Feature | Product | Stereoselectivity | Reference |

| 2-(Polyfluoroalkyl)chromones | Sodium borohydride | Stereoselective reduction | cis-2-(Polyfluoroalkyl)chroman-4-ols | High cis selectivity | arkat-usa.orgumich.edu |

| Racemic 2-Arylchroman-4-ols | Pseudomonas fluorescens lipase (AK lipase) | Kinetic resolution | Enantiomerically enriched 2-arylchroman-4-ols | High enantioselectivity | mdpi.com |

| Aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols | Modularly Designed Organocatalysts (MDOs) | Domino Michael/hemiacetalization | cis-3,4-Disubstituted chromanes | up to 99:1 dr, up to 99% ee | nih.gov |

One-Pot and Multicomponent Synthesis of 2,2-Dimethylchroman (B156738) Derivatives

One-pot and multicomponent reactions represent efficient and atom-economical strategies for the synthesis of complex molecules like 2,2-dimethylchroman derivatives. These methods avoid the isolation of intermediates, thereby saving time and resources.

A notable example is the synthesis of 2,2-dimethylchroman-4-one from 2-hydroxy acetophenone (B1666503) and acetone (B3395972) in the presence of piperidine. heteroletters.org This reaction sets the stage for the subsequent reduction to this compound.

The synthesis of various chromone and chroman-4-one derivatives can be achieved in a one-step procedure through a base-mediated aldol (B89426) condensation, often facilitated by microwave irradiation. acs.org For instance, the reaction of an appropriate 2'-hydroxyacetophenone (B8834) with an aldehyde in the presence of diisopropylamine (B44863) (DIPA) in ethanol (B145695) under microwave heating yields the corresponding chroman-4-one. acs.org

Furthermore, multicomponent domino reactions under solid acid catalysis and microwave irradiation have been developed for the synthesis of related quinolone derivatives, showcasing the power of combining these modern synthetic approaches. mdpi.comnih.gov

The table below provides examples of one-pot and multicomponent synthetic routes.

| Reactants | Catalyst/Reagent | Method | Product Type | Reference |

| 2-Hydroxy acetophenone, Acetone | Piperidine | One-pot reaction | 2,2-Dimethylchroman-4-one | heteroletters.org |

| 2'-Hydroxyacetophenone, Aldehyde | Diisopropylamine (DIPA) | Microwave-assisted one-step | Chroman-4-ones | acs.org |

| Phenol derivative, 2-Methyl-buta-1,3-diene | Orthophosphoric acid | One-pot reaction | 2,2-Dimethylchromans | aau.dk |

Microwave-Assisted Synthetic Routes for Chroman-4-ols and Related Compounds

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates and improve yields. This technology has been successfully applied to the synthesis of chroman-4-ols and their precursors.

The synthesis of 2-alkyl-substituted 4-chromanones can be efficiently achieved by reacting a 2'-hydroxyacetophenone with an aldehyde in the presence of a base under microwave irradiation at elevated temperatures. mdpi.com This method significantly reduces reaction times, often to within an hour. acs.orgmdpi.com

Solvent-free microwave-assisted synthesis has also been reported for the preparation of 2,2-dimethylchroman-4-one based benzofurans, highlighting the green chemistry aspects of this approach. dntb.gov.uaresearchgate.netresearchgate.net The use of microwave irradiation can lead to the formation of products in minutes with high yields. researchgate.net

The dehydration of chromanols to form the corresponding 2H-chromenes can also be facilitated by microwave heating. researchgate.net These examples demonstrate the versatility of microwave assistance in various steps of chroman synthesis.

The table below summarizes some microwave-assisted synthetic routes.

| Reaction Type | Reactants | Conditions | Product | Key Advantage | Reference |

| Aldol Condensation | 2'-Hydroxyacetophenone, Aldehyde | DIPA, EtOH, MW, 160–170 °C, 1 h | 2-Substituted Chroman-4-ones | Rapid synthesis, moderate to high yields | acs.orgmdpi.com |

| Cyclization of Chalcones | Chromanochalcones | Solvent-free, MW | Chroman-4-one fused benzofurans | Green chemistry, short reaction times | dntb.gov.uaresearchgate.netresearchgate.net |

| Dehydration | Chromanols | Acid catalyst, MW | 2H-Chromenes | Efficient dehydration | researchgate.net |

Mechanistic Investigations of 2,2 Dimethylchroman 4 Ol Biological Actions

Enzyme Kinetic Studies for Inhibitory Mechanisms

Enzyme kinetic studies are fundamental in determining how a compound affects an enzyme's activity. For derivatives of 2,2-dimethylchroman-4-ol, these studies have been crucial in characterizing their inhibitory mechanisms.

For instance, synthetic dihydropyrano[3,2-b]chromenediones, which share a core structure with this compound, have been investigated as inhibitors of mushroom tyrosinase. Kinetic analysis suggested that these compounds act as competitive inhibitors, specifically at the L-DOPA binding site of the enzyme. One particular derivative, DHPC04, demonstrated potent inhibitory activity with a Kᵢ value of 4 μM, which is comparable to the well-known tyrosinase inhibitor, kojic acid nih.gov.

Similarly, a series of substituted chromone (B188151) and chroman-4-one derivatives have been synthesized and evaluated as inhibitors of SIRT2, an enzyme implicated in aging-related diseases. The most potent of these was 6,8-dibromo-2-pentylchroman-4-one, exhibiting an IC₅₀ of 1.5 μM. These compounds displayed high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3 nih.gov.

Graphical methods, such as the Lineweaver-Burk plot, are often employed to analyze enzyme kinetics and distinguish between different types of inhibition, including competitive, noncompetitive, and uncompetitive mechanisms nih.govembrapa.br. The interpretation of these plots, along with the calculation of kinetic parameters like Kₘ and Kᵢ, provides a detailed understanding of the enzyme-inhibitor interaction nih.gov.

Table 1: Enzyme Inhibition Data for this compound Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Type | Inhibitory Concentration (IC₅₀/Kᵢ) |

|---|---|---|---|

| DHPC04 (a dihydropyrano[3,2-b]chromenedione) | Mushroom Tyrosinase | Competitive | Kᵢ = 4 μM nih.gov |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | Not specified | IC₅₀ = 1.5 μM nih.gov |

Molecular Docking and Receptor Interaction Analyses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between this compound derivatives and their biological targets at a molecular level.

In the study of dihydropyrano[3,2-b]chromenediones as tyrosinase inhibitors, molecular modeling provided significant insights into the binding interactions with the copper active site of the enzyme nih.gov. These computational analyses complement experimental kinetic data to build a comprehensive picture of the inhibitory mechanism.

Molecular docking studies are also employed to explore the interactions of chromone derivatives with various receptors and enzymes. For instance, docking studies have been used to investigate the binding of compounds to targets like cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX) mdpi.com. The process typically involves preparing the 3D structures of both the ligand (the chroman derivative) and the target protein, followed by running docking simulations to predict binding energies and interaction modes mdpi.comnih.gov.

These analyses can reveal crucial details such as hydrogen bonding, hydrophobic interactions, and the specific amino acid residues involved in the binding, which are essential for understanding the structure-activity relationship and for the rational design of more potent derivatives mdpi.comresearchgate.net.

Cellular Pathway Modulation by this compound Derivatives

The biological effects of this compound derivatives are often the result of their ability to modulate specific cellular signaling pathways.

The Hypoxia-Inducible Factor-1 (HIF-1) pathway is a critical regulator of cellular adaptation to low oxygen conditions and is a key target in cancer therapy. Natural products and their derivatives have been a significant source of HIF-1 inhibitors nih.gov. Some studies have shown that certain compounds can downregulate the expression of HIF-1α, the oxygen-regulated subunit of HIF-1, and consequently inhibit the secretion of vascular endothelial growth factor (VEGF), a key downstream target of HIF-1 duke.edu. The mechanism of HIF-1 inhibition can be complex, with some compounds promoting the degradation of HIF-1α protein under hypoxic conditions nih.gov.

Iron chelators, for example, can inhibit HIF prolyl 4-hydroxylase isoform 1 (PHD1), an enzyme that regulates HIF-1α stability. This inhibition can protect against oxidative stress-induced cell death, sometimes independently of HIF-1α itself nih.gov.

Intercellular Adhesion Molecule-1 (ICAM-1) is a cell surface glycoprotein (B1211001) involved in inflammatory responses and immune cell trafficking. Its expression can be induced by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) nih.govnih.govmdpi.com.

Novel 2,2-dimethylchroman (B156738) analogs have been synthesized and shown to be potent inhibitors of TNF-α-induced ICAM-1 expression on human endothelial cells at very low concentrations. One lead compound demonstrated an IC₅₀ value of 9.5 μM for this inhibitory activity researchgate.net. The modulation of ICAM-1 expression is a key mechanism by which these compounds can exert anti-inflammatory effects researchgate.net.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases nih.gov. Chromone derivatives have been investigated for their potential to mitigate oxidative stress.

Certain synthesized chromone derivatives have demonstrated potent in vitro antioxidant activity. Pretreatment with these compounds has been shown to reduce oxidative stress in cells by decreasing the fluorescence intensity indicative of ROS levels nih.gov. The antioxidant properties of these compounds make them promising candidates for protecting cells from oxidative damage nih.gov. The structure-activity relationship of chromanone analogs suggests that substitutions at certain positions can yield compounds with antioxidant activity comparable to Vitamin E and Trolox nih.gov.

Structure Activity Relationship Sar Studies of 2,2 Dimethylchroman 4 Ol Analogues

Impact of Substituents on Biological Potency and Selectivity

The potency and selectivity of 2,2-dimethylchroman-4-ol derivatives are highly dependent on the substituents attached to the core structure. Research into related chroman-4-one analogues as Sirtuin 2 (SIRT2) inhibitors has demonstrated that substituents on the aromatic system are essential for inhibitory activity. nih.gov For instance, the unsubstituted 2-pentylchroman-4-one was found to be devoid of any inhibitory effect, highlighting the necessity of aromatic modifications. nih.gov

The gem-dimethyl group at the C-2 position is a defining feature of this scaffold. This moiety locks the conformation of the heterocyclic ring, which can be crucial for optimal interaction with a biological target. Furthermore, studies on substituted 2,2-dimethylchroman-4-one (B181875) derivatives have shown that the electronic effects of substituents on the aromatic ring are not significantly transmitted to the methyl groups at the C-2 position. nih.gov This suggests that the 2,2-dimethyl group provides a stable, sterically defined anchor that is electronically isolated from the aromatic portion of the molecule.

Substituents on the aromatic ring (Ring A) play a pivotal role in modulating biological activity. mdpi.comlibretexts.org Studies on 2-pentylchroman-4-one analogues as SIRT2 inhibitors revealed that larger, electron-withdrawing substituents in the 6- and 8-positions were favorable for potency. nih.gov

Key findings include:

Position 6: A substituent at the 6-position is more critical for activity than one at the 8-position. nih.gov For example, removing a 6-chloro substituent resulted in a significant drop in potency. nih.gov

Positions 6 and 8: The compound 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor in one study, with an IC₅₀ of 1.5 μM against SIRT2. nih.gov

Electronic Nature: Electron-poor chroman-4-ones generally exhibit greater potency as SIRT2 inhibitors compared to electron-rich compounds. nih.gov For instance, the 6,8-dichloro analogue was highly active, while the 6,8-dimethoxy analogue was completely inactive. nih.gov

Position 7: Substitution at the 7-position with a fluorine atom resulted in only weak inhibitory activity. nih.gov

The electronic effects of these substituents have been systematically studied using Hammett and Lynch correlations, which relate NMR chemical shifts to the electronic properties of the substituents. nih.govnih.gov These studies confirm a good linear correlation for carbons para to the substituent group, indicating a predictable transmission of electronic effects through the aromatic system. nih.govmdpi.com

| Compound | Substituent at C-6 | Substituent at C-8 | IC₅₀ (μM) |

|---|---|---|---|

| 1a | Cl | Cl | 4.1 |

| 1c | Br | Br | 1.5 |

| 1d | I | I | 2.7 |

| 1e | NO₂ | NO₂ | 2.8 |

| 1f | OMe | OMe | > 50 (Inactive) |

| 1i | H | Cl | 18.1 |

The C-4 position is a critical site for determining the biological profile of chroman derivatives. As mentioned, the conversion of the C-4 ketone to a C-4 hydroxyl group can drastically reduce or abolish activity against certain targets like SIRT2. nih.gov This indicates that the electronic properties and geometry of the C-4 position are fundamental for molecular recognition by the target enzyme. Any modification at this position, such as esterification of the hydroxyl group or its replacement with other functionalities, would be expected to have profound biological implications, potentially altering the compound's selectivity and potency. nih.govnih.gov

Stereochemical Considerations in Structure-Activity Relationships

The reduction of the C-4 ketone of a 2,2-dimethylchroman-4-one to the C-4 hydroxyl group in this compound creates a chiral center. This means the compound can exist as two distinct enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic rates, and toxicities. nih.gov

Because biological systems, such as enzymes and receptors, are themselves chiral, they can interact differently with each enantiomer. nih.gov One enantiomer may bind with high affinity to a target site, leading to a desired pharmacological effect, while the other may be inactive or even interact with a different target, potentially causing off-target effects. nih.gov Therefore, for this compound analogues, it is crucial to consider the stereochemistry at the C-4 position, as the biological potency and selectivity are likely to reside in one specific enantiomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. biointerfaceresearch.com For classes of compounds like chroman-4-ol analogues, QSAR models can be developed to predict the activity of novel derivatives before their synthesis, thereby guiding the design of more potent and selective agents. biointerfaceresearch.comresearchgate.net

Although specific 4D-QSAR models for this compound are not extensively detailed, studies on related structures like 2-morpholinochromones have successfully employed 3D-QSAR methods. mdpi.comasianpubs.org These models typically use a variety of molecular descriptors:

Thermodynamic Parameters: Such as standard Gibbs free energy and stretch energy. asianpubs.org

Electronic Parameters: Including dipole moment and HOMO (Highest Occupied Molecular Orbital) energy. asianpubs.org

Spatial Descriptors: Which account for the three-dimensional shape of the molecule.

By generating statistical regression models, QSAR studies can identify the key structural features—be they electronic, steric, or hydrophobic—that are essential for biological activity. biointerfaceresearch.com

Computational Chemistry and Theoretical Studies on 2,2 Dimethylchroman 4 Ol Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of chroman systems. nih.govsciencepg.comyoutube.com These calculations provide fundamental information about molecular orbitals, charge distribution, and energetic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. dergipark.org.tr

For chroman derivatives, DFT calculations are used to map the Molecular Electrostatic Potential (MEP). The MEP surface visualizes the charge distribution and is used to predict how a molecule will interact with other chemical species. dergipark.org.trresearchgate.net Red regions on the MEP map indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons on heteroatoms like oxygen, which are susceptible to electrophilic attack. Blue regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack. These calculations help in understanding the reactive sites of the 2,2-dimethylchroman-4-ol scaffold.

Table 1: Theoretical Electronic Properties of a Representative Chroman System

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -4.3 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | 2.2 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.0 - 3.5 D |

Note: Values are illustrative and depend on the specific derivative and computational method used.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic properties, which is invaluable for structure elucidation and verification. DFT calculations have been successfully employed to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for derivatives of the closely related 2,2-dimethylchroman-4-one (B181875). mdpi.comnih.govconicet.gov.ar

The standard approach involves optimizing the molecular geometry using a functional like B3LYP with a basis set such as 6-31G(d). nih.gov Subsequently, NMR chemical shifts are calculated at a higher level of theory, for instance, B3LYP/6-311+G(2d,p), often incorporating solvent effects. nih.gov

Studies on substituted 2,2-dimethylchroman-4-ones have shown that DFT-predicted ¹H and ¹³C chemical shifts correspond closely with experimentally observed values, particularly for the aromatic moiety of the chroman scaffold. mdpi.comnih.gov While excellent correlations are often found for protons, the prediction for carbon nuclei can sometimes be less precise, especially for the heterocyclic part of the ring system. mdpi.comnih.gov Nevertheless, these theoretical predictions are a powerful tool for assigning NMR signals and confirming molecular structures. acs.org

Table 2: Correlation between Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for Substituted 2,2-Dimethylchroman-4-one Derivatives

| Carbon Position | Correlation Quality (R²) | Remarks |

|---|---|---|

| C-para (to substituent) | Good | Strong linear correlation observed. nih.govconicet.gov.ar |

| C-meta (to substituent) | Poor | Correlation is not consistently observed. nih.govconicet.gov.ar |

| C-ortho (to substituent) | Good (in some series) | Correlation depends on the series of derivatives. nih.gov |

| Heterocyclic Ring Carbons | Poor | The correlation does not extend well to the non-aromatic portion. mdpi.comnih.gov |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govscienceopen.com For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape and dynamic behavior. nih.gov

Conformational analysis is essential for understanding how the molecule's three-dimensional shape influences its biological activity and physical properties. sapub.org The heterocyclic ring in the chroman structure is not planar and can adopt different conformations, such as a half-chair or sofa. The orientation of the hydroxyl group at the C4 position (axial vs. equatorial) and the spatial arrangement of the gem-dimethyl groups at C2 are key conformational features.

MD simulations can be used to:

Explore the potential energy surface of the molecule to identify stable low-energy conformers. mdpi.com

Analyze the stability of different conformers in various environments, such as in a solvent or interacting with a biological target. mdpi.com

Study the transition pathways between different conformations. nih.gov

These simulations help to understand the molecule's flexibility, which is a crucial factor in its ability to bind to biological receptors. scienceopen.com

In Silico Screening and Drug-Likeness Predictions

In the early stages of drug discovery, in silico methods are used to predict the pharmacokinetic properties and drug-likeness of candidate molecules. For chroman derivatives, computational tools are employed to assess their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govnih.gov

Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. nih.gov These rules consider molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Virtual screening of libraries of chroman-based compounds is often performed to identify candidates with favorable drug-like properties. nih.gov These computational filters help to prioritize which molecules should be synthesized and tested, saving significant time and resources. nih.govdergipark.org.tr Studies on similar chromanone structures have shown that these scaffolds can possess good pharmacokinetic properties and oral bioavailability. nih.gov

Table 3: Predicted Drug-Likeness Parameters for a Representative Chroman Derivative

| Parameter | Lipinski's Rule | Typical Predicted Value | Assessment |

|---|---|---|---|

| Molecular Weight | ≤ 500 g/mol | ~200 - 400 | Pass |

| LogP (Lipophilicity) | ≤ 5 | 2.5 - 4.0 | Pass |

| Hydrogen Bond Donors | ≤ 5 | 1 - 3 | Pass |

| Hydrogen Bond Acceptors | ≤ 10 | 2 - 4 | Pass |

| Human Intestinal Absorption (HIA) | N/A | > 90% | Good |

Note: These parameters are based on in silico predictions for chroman-type structures. dergipark.org.tr

Theoretical Insights into Reaction Mechanisms and Selectivity

Computational chemistry provides deep insights into the mechanisms of chemical reactions, including transition states, activation energies, and reaction pathways. nih.gov For the synthesis and modification of 2,2-dimethylchroman (B156738) systems, theoretical calculations can explain observed regioselectivity and stereoselectivity.

For instance, in the synthesis of chromanones via the Friedel-Crafts reaction, theoretical studies can help rationalize why cyclization occurs at a specific position on the phenolic ring. researchgate.net By calculating the energies of possible intermediates and transition states, chemists can predict the most favorable reaction pathway.

Furthermore, computational studies can justify uncommon reactivity. In one case, theoretical potential energy surface calculations were used to explain an unprecedented C-methylation at the 2-position of a 4-chromanone (B43037) derivative, clarifying the behavioral pattern of the reagent used. researchgate.net These theoretical models are crucial for optimizing reaction conditions and designing novel synthetic routes to access specific this compound derivatives.

Advanced Spectroscopic and Chromatographic Techniques in 2,2 Dimethylchroman 4 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For derivatives of 2,2-Dimethylchroman-4-ol, ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the complete assignment of the molecular framework.

Saturation Transfer Difference (STD) NMR has emerged as a powerful ligand-based NMR method for investigating the interactions between small molecules (ligands) and large biological macromolecules (targets), such as proteins. The technique is particularly well-suited for studying weak to medium affinity binding, which is common in drug discovery and chemical biology.

The core principle of STD-NMR involves irradiating protons on the macromolecular target that are distant in the spectrum from any ligand signals. This saturation is transferred through the protein via spin diffusion. If a ligand is bound to the target, the saturation will be transferred to its protons. When the ligand dissociates back into the solution, it carries this "memory" of saturation. By subtracting a spectrum with on-resonance irradiation of the protein from a spectrum with off-resonance irradiation, a "difference" spectrum is obtained. This STD spectrum exclusively shows signals from the protons of the ligand that were in close contact with the target.

The intensity of the signals in the STD spectrum is proportional to the proximity of the ligand's protons to the protein's surface, allowing for the mapping of the ligand's binding epitope. This provides valuable structural information about how the molecule orients itself within the binding pocket of a target protein. While specific STD-NMR studies on this compound are not prominently documented, this technique represents a key methodology for screening its derivatives against biological targets and understanding the structural basis of their activity.

The electronic effects of substituents on the aromatic ring of the chroman scaffold significantly influence the chemical shifts in both ¹H and ¹³C NMR spectra. Systematic studies on 2,2-dimethylchroman-4-one (B181875) derivatives, which share the same core skeleton as this compound, have utilized linear free-energy relationships like the Hammett and Lynch correlations to interpret these effects. libretexts.org

A study on 5-, 6-, and 7-substituted 2,2-dimethylchroman-4-one derivatives revealed that the electronic nature of the substituents systematically alters the shielding of nearby nuclei. libretexts.orgwhitman.edu For instance, ¹³C NMR chemical shifts of the carbon atoms para to the substituent showed a good linear correlation with the Hammett substituent constants (σp). libretexts.org However, carbons in the meta position did not exhibit a similar linear trend, indicating a more complex interplay of electronic factors at this position. libretexts.org

Similarly, Lynch correlations, which compare the substituent chemical shifts (SCS) in the chroman system to those in monosubstituted benzenes, demonstrated high linearity for both proton and carbon nuclei, again with the exception of meta carbons. libretexts.org The analysis of ¹H NMR Lynch correlations showed slope values slightly less than 1, suggesting that the substituent effects are transmitted to a lesser extent on the chroman ring compared to a simple benzene (B151609) ring. libretexts.org These findings are crucial for predicting the NMR spectra of new derivatives and for understanding the electronic distribution within the molecule.

Table 1: Lynch Correlation Data for Substituted 2,2-Dimethylchroman-4-one Derivatives libretexts.org This table summarizes the linearity of the Lynch correlation, which assesses the transmission of substituent effects in the chroman-4-one system compared to monosubstituted benzenes.

| Series (Substituent Position) | Nucleus | Slope (a) | R-squared |

|---|---|---|---|

| Series 1 (7-substituted) | ¹H | 0.90 | 0.8 |

| Series 2 (6-substituted) | ¹H | ~0.95 | > 0.9 |

| Series 3 (5-substituted) | ¹H | ~0.95 | > 0.9 |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Furthermore, the fragmentation patterns observed in the mass spectrum, typically generated by electron ionization (EI), offer valuable structural information.

For this compound, the molecular ion (M⁺) peak would confirm the compound's molecular weight. The fragmentation of the chroman skeleton is influenced by its key structural features: the secondary alcohol, the gem-dimethyl group, the ether linkage, and the aromatic ring. Key fragmentation pathways include:

Loss of a methyl group (-CH₃): A prominent fragment corresponding to [M-15]⁺ is expected due to the cleavage of one of the methyl groups from the stable tertiary carbocation at position 2.

Loss of water (-H₂O): As a secondary alcohol, dehydration can lead to a significant [M-18]⁺ peak.

Alpha-cleavage: Cleavage of the bond between C3 and C4 is characteristic of secondary alcohols and would lead to distinct fragments.

Retro-Diels-Alder (rDA) Reaction: The heterocyclic ring of the chroman structure can undergo a characteristic rDA fragmentation. wisdomlib.orgnih.gov This involves the cleavage of the ring at the ether linkage and the C2-C3 bond, resulting in the formation of a diene and a dienophile, which provides clear evidence for the core chroman structure. wisdomlib.orgnih.gov

Analyzing these fragmentation patterns allows for the confirmation of the compound's identity and the structural elucidation of unknown derivatives.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table outlines the likely fragmentation pathways and corresponding mass-to-charge ratios (m/z) for the parent compound under electron ionization.

| Fragmentation Pathway | Neutral Loss | m/z of Fragment Ion | Structural Implication |

|---|---|---|---|

| Loss of Methyl | CH₃ (15 Da) | [M-15]⁺ | Presence of gem-dimethyl group |

| Dehydration | H₂O (18 Da) | [M-18]⁺ | Presence of hydroxyl group |

| Retro-Diels-Alder | C₄H₈O (72 Da) | [M-72]⁺ | Confirms chroman ring structure |

Chromatographic Methods for Purification and Analysis of Derivatives

Chromatographic techniques are fundamental for the isolation, purification, and analytical assessment of this compound and its derivatives. The choice between HPLC and GC depends on the volatility, thermal stability, and polarity of the specific compound.

HPLC is a versatile and widely used technique for the analysis and purification of chroman derivatives due to its applicability to a broad range of polarities and its operation at ambient temperature, which prevents thermal degradation. Reversed-phase HPLC (RP-HPLC) is commonly employed for separating compounds based on their hydrophobicity.

Furthermore, chiral-phase HPLC is crucial for the separation of stereoisomers. For instance, in the asymmetric synthesis of derivatives like 1-((3R,4R)-3,4-dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one, chiral HPLC was used to determine the enantiomeric excess (ee) of the products. The separation of the (3R,4R) and (3S,4S) stereoisomers was achieved using a specialized chiral stationary phase, demonstrating the power of this technique in stereoselective synthesis.

Table 3: Example of Chiral-Phase HPLC Conditions for a 2,2-Dimethylchroman (B156738) Derivative This table presents the experimental conditions used for the chiral separation of a dihydroxy derivative of 2,2-dimethylchroman.

| Parameter | Condition |

|---|---|

| Column | YMC Chiral Art Cellulose-SZ |

| Mobile Phase | 15% i-propanol in hexane |

| Flow Rate | 0.7 mL/min |

| Retention Time (3R,4R) | 5.319 min |

| Retention Time (3S,4S) | 8.069 min |

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a high-resolution separation technique suitable for volatile and thermally stable compounds. While this compound itself may be amenable to GC analysis, compounds containing polar functional groups like alcohols can sometimes exhibit poor peak shape (tailing) due to interactions with the stationary phase.

To overcome this and to increase volatility, derivatization is often employed. The hydroxyl group of this compound can be converted into a less polar, more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether or an acetyl ester. This process improves chromatographic performance, leading to sharper peaks and enhanced sensitivity. GC-MS analysis of such derivatives provides both retention time data for quantification and mass spectra for definitive identification, making it a powerful tool for analyzing complex mixtures containing chroman derivatives.

X-ray Diffraction Studies for Solid-State Structure Determination

Extensive searches of chemical and crystallographic literature and databases have revealed no published single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its solid-state structure, including its crystal system, space group, and precise unit cell dimensions, is not available in the public domain.

While X-ray crystallography remains a principal technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, it appears that such studies have not been performed or reported for this specific compound.

For related compounds, such as certain complex derivatives of the this compound scaffold, X-ray diffraction studies have been conducted. For instance, the crystal structure of (-)-N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethylchroman-4-yl]-N-methylethansulfonamide hydrate (B1144303) has been determined. However, the extensive modifications to the core structure in such derivatives mean that their crystallographic data cannot be directly extrapolated to represent the solid-state conformation of the parent this compound.

Therefore, a definitive analysis of the molecular conformation, intramolecular bonding, and intermolecular interactions of this compound in the solid state awaits future X-ray diffraction studies on a suitable single crystal of the compound.

常见问题

Q. What are the most efficient synthetic routes for 2,2-dimethylchroman-4-ol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound typically involves condensation reactions between phenols and aldehydes/ketones. Key methods include:

- Microwave-assisted synthesis : Reduces reaction time and improves yields compared to traditional heating. For example, microwave irradiation of 5-alkyl-substituted resorcinols with ketones achieved yields up to 89.3% under optimized conditions .

- Asymmetric synthesis : Catalytic methods using chiral bases (e.g., K₂CO₃) enable enantioselective formation, critical for studying stereochemical effects in bioactivity .

- Aldol/Mitsunobu reactions : Useful for introducing substituents while preserving the chroman core .

Q. Optimization Tips :

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer: A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR data with literature to verify substituent positions and stereochemistry. For example, discrepancies in methyl group chemical shifts can indicate incorrect nomenclature or structural misassignments .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₄O₂) and detect impurities.

- Chromatography : Use HPLC or GC-MS to assess purity (>95% by GC in ) .

- Melting Point Analysis : Compare observed values with published data to identify polymorphic variations.

Q. Common Pitfalls :

- Misinterpretation of NMR splitting patterns due to diastereotopic protons.

- Overlooking residual solvent peaks in purity assessments.

Q. What are the stability considerations for this compound under varying experimental conditions?

Methodological Answer: Stability depends on:

- pH : The compound may degrade under strong acidic/basic conditions due to hydrolysis of the chroman ring.

- Temperature : Store at 2–8°C in inert atmospheres to prevent oxidation .

- Light Sensitivity : Protect from UV exposure to avoid photodegradation.

Q. Experimental Validation :

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS.

- Use differential scanning calorimetry (DSC) to study thermal decomposition profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or nomenclature discrepancies for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

- Incorrect Substituent Positioning : Compare experimental NMR data with computational predictions (e.g., DFT calculations). For example, highlights a misassignment of 6-methoxy-2,2-dimethylchroman-4-ol as a chromanone due to flawed spectral interpretation .

- Nomenclature Errors : Cross-reference IUPAC guidelines and databases like NIST Chemistry WebBook to validate naming conventions .

Q. Resolution Workflow :

Re-isolate the compound and reacquire spectral data.

Validate against high-quality reference standards (e.g., NIST-certified materials) .

Publish corrections with detailed spectral assignments to prevent perpetuating errors .

Q. What mechanisms underlie the biological activity of this compound, and how can structure-activity relationships (SAR) be explored?

Methodological Answer: Key approaches include:

- Pharmacophore Modeling : Identify critical functional groups (e.g., hydroxyl and methyl groups) for binding to biological targets.

- Enzymatic Assays : Test inhibitory effects on enzymes like kinases or oxidoreductases, using IC₅₀ values to quantify potency .

- SAR Studies : Synthesize analogs (e.g., nitro- or methoxy-substituted derivatives) and compare bioactivity data .

Q. Example :

Q. How can computational methods enhance the design of this compound-based compounds for targeted applications?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict binding modes to proteins (e.g., GPCRs or nuclear receptors) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to guide redox-active derivative design.

- Virtual Screening : Use ligand-based pharmacophore models to identify novel analogs in chemical libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。